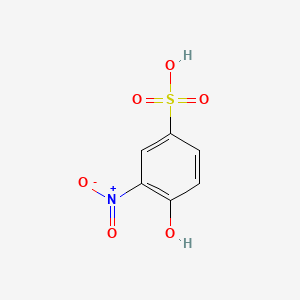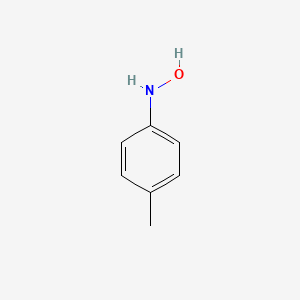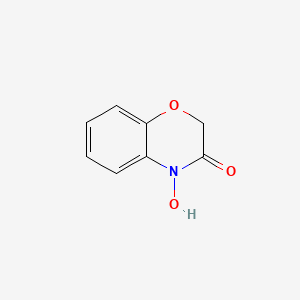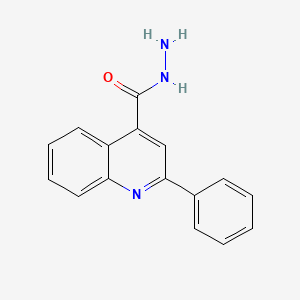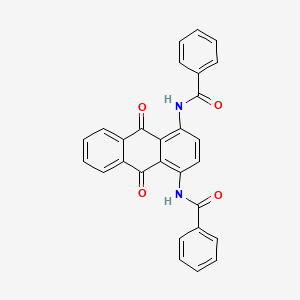
2-Iodo-2-methylbutane
Vue d'ensemble
Description
2-Iodo-2-methylbutane, also known as tert-Amyljodid, is a chemical compound with the molecular formula C5H11I . It has a molecular weight of 198.05 g/mol . The IUPAC name for this compound is 2-iodo-2-methylbutane .
Molecular Structure Analysis
The molecular structure of 2-Iodo-2-methylbutane consists of 5 carbon atoms, 11 hydrogen atoms, and 1 iodine atom . The InChI representation of the molecule is InChI=1S/C5H11I/c1-4-5(2,3)6/h4H2,1-3H3 .
Physical And Chemical Properties Analysis
2-Iodo-2-methylbutane has a molecular weight of 198.05 g/mol . It has a complexity of 39.2 and a topological polar surface area of 0 Ų . It has no hydrogen bond donor count and no hydrogen bond acceptor count .
Applications De Recherche Scientifique
Optical Properties and Molecular Structure
- Optical Rotation and Atomic Dimension Analysis : The optical rotation and atomic dimensions of halogenated derivatives of 2-methylbutane, including the iodo-derivative, have been studied. The research focuses on the optical rotation, specific gravity, refractive index, and boiling point, offering insights into the classification and molecular rotations of these compounds (Brauns, 1937).
Physical and Chemical Properties
- Vapor Pressure Measurements : Vapor pressures of various organic iodides, including 1-iodo-3-methylbutane, a close relative of 2-iodo-2-methylbutane, have been measured, providing crucial data for understanding their behavior under different temperatures (Fulem et al., 2010).
- Vibrational Analysis of Alkyl Iodides : Research includes detailed vibrational analysis of alkyl iodides like 1-iodo-2-methylpropane and 1-iodo-3-methylbutane, contributing to the understanding of their molecular structure and behavior (Crowder & Jalilian, 1978).
Spectroscopy and Molecular Behavior
- Ultra-Violet Spectra Analysis : The far-ultra-violet spectra of various iodine-containing compounds, including derivatives similar to 2-iodo-2-methylbutane, have been studied. This research provides insights into the spectral behavior of these compounds under different energy levels (Boschi & Salahub, 1972).
Molecular Dynamics and Internal Rotation
- Ultrasonic Relaxation and Internal Rotation : Studies on the internal rotation of molecules like 2-iodo-2-methylbutane, exploring the potential barriers and mechanisms involved in isomeric transitions (Park & Wyn-Jones, 1969).
Applications in Material Science
- Ferroelectric Liquid Crystal Materials : A new chiral alcohol synthesized from 1-iodo-2-methylbutane has been used to create ferroelectric liquid crystal materials. This highlights the potential application of similar compounds in advanced material synthesis (Tsai & Yang, 1993).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Iodo-2-methylbutane is a simple alkyl halide. Its primary targets are nucleophiles, which are species that donate an electron pair to form a chemical bond . In biological systems, these could be a variety of molecules, including water, alcohols, or amines.
Mode of Action
The mode of action of 2-Iodo-2-methylbutane is primarily through nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the iodine, leading to the formation of a new bond and the release of iodide .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on its reactivity and the specific biochemical context .
Result of Action
The result of 2-Iodo-2-methylbutane’s action would be the formation of a new bond with a nucleophile and the release of iodide. This could potentially lead to a variety of downstream effects, depending on the identity of the nucleophile and the context of the reaction .
Action Environment
The action of 2-Iodo-2-methylbutane can be influenced by various environmental factors. For example, the presence of other nucleophiles can compete for reaction with 2-Iodo-2-methylbutane. Additionally, the reaction rate can be influenced by temperature, solvent, and pH .
Propriétés
IUPAC Name |
2-iodo-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-4-5(2,3)6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRZTQFWFPLHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074720 | |
| Record name | Butane, 2-iodo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-2-methylbutane | |
CAS RN |
594-38-7 | |
| Record name | 2-Iodo-2-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-2-methylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 2-iodo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



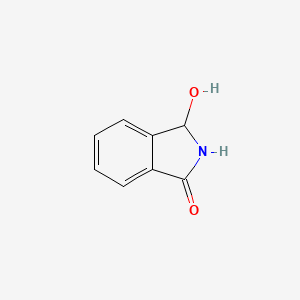
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)
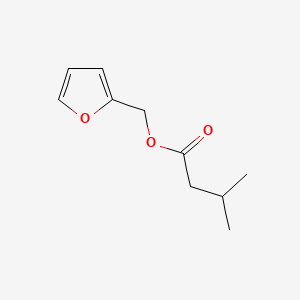

![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)

![[1,2,4]Triazolo[4,3-a]quinoline](/img/structure/B1604789.png)
